N-(2-hydroxyethyl)octadeca-9,12-dienamide
Description
Properties
IUPAC Name |
N-(2-hydroxyethyl)octadeca-9,12-dienamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXDGUVSAAQARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Endogenous Production Pathways
Precursor Lipid Metabolism: N-Acylphosphatidylethanolamines (NAPEs)
N-Acylphosphatidylethanolamines (NAPEs) are a unique class of phospholipids (B1166683) characterized by three fatty acyl chains. nih.gov They serve as the direct precursors for the synthesis of N-acylethanolamines (NAEs), including LEA. nih.govwikipedia.org The formation of NAPEs is the initial and rate-limiting step in NAE biosynthesis. researchgate.net
The primary mechanism for NAPE formation involves the transfer of a fatty acyl group from a donor phospholipid to the primary amino group of phosphatidylethanolamine (B1630911) (PE). nih.gov In mammalian tissues, this reaction is typically catalyzed by an N-acyltransferase enzyme that transfers a fatty acyl group from the sn-1 position of a glycerophospholipid, such as phosphatidylcholine (PC), to the head group amine of PE. nih.govacs.orguniversiteitleiden.nl This process results in the formation of NAPE and a lysophospholipid, such as lysophosphatidylcholine (B164491) (lysoPC). acs.orguniversiteitleiden.nl The specificity of this reaction ensures that the acyl chain at the sn-1 position of the donor phospholipid, which is often a saturated or monounsaturated fatty acid, is incorporated into the NAPE molecule.
The enzymatic N-acylation of PE is carried out by N-acyltransferases (NATs). For many years, the molecular identity of the primary enzyme responsible for this activity in the brain remained elusive, though it was known to be a membrane-bound, Ca2+-dependent N-acyltransferase (Ca-NAT). nih.govnih.gov Recent research using activity-based protein profiling has identified the serine hydrolase PLA2G4E as a key Ca-NAT in the brain. nih.gov
In addition to the calcium-dependent pathway, a family of calcium-independent N-acyltransferases has been identified, known as the phospholipase A/acyltransferase (PLA/AT) family, which also contributes to NAPE and NAE formation in mammalian cells. nih.gov Members of this family, such as PLAAT-1 through PLAAT-5, have been shown to generate NAPE in living cells. nih.gov The activity of these enzymes is crucial for the production of NAPE and its subsequent metabolites. nih.gov
Table 1: Key N-Acyltransferase (NAT) Enzyme Families in NAPE Synthesis
| Enzyme Family | Calcium Dependence | Identified Enzyme(s) | Key Characteristics |
| Ca-NAT | Ca2+-dependent | PLA2G4E | Identified as a major Ca-NAT in the brain. nih.gov |
| PLA/AT Family | Ca2+-independent | PLAAT-1 to PLAAT-5 | Contribute to NAPE and NAE formation in various mammalian cells. nih.govnih.gov |
The composition of NAEs, including LEA, is directly influenced by the availability of precursor fatty acids from the diet. nih.gov The species of NAPE synthesized by cells and tissues is dependent on the types of dietary fatty acids present in the intestine. nih.gov For instance, chronic consumption of high-fat diets has been shown to impair feeding-induced NAE biosynthesis. researchgate.netbiorxiv.org
Studies in animal models have demonstrated this link. When mice are fed diets with different fatty acid sources (e.g., beef tallow, corn oil, canola oil, or fish oil), the resulting tissue levels of NAEs are altered. researchgate.net Specifically, the availability of linoleic acid in the diet is a prerequisite for the synthesis of N-linoleoyl-phosphatidylethanolamine and, consequently, N-linoleoylethanolamide. This highlights a direct mechanism by which diet can modulate the production of specific bioactive lipids. nih.gov
Enzymatic Pathways for N-Linoleoylethanolamide Formation
Once N-linoleoyl-phosphatidylethanolamine is synthesized, it can be hydrolyzed to release N-linoleoylethanolamide through several enzymatic pathways. These can be broadly categorized into a canonical, single-step pathway and several alternative, multi-step pathways.
The most direct and well-characterized route for NAE production is catalyzed by N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). nih.govwikipedia.org This zinc metallohydrolase enzyme cleaves the distal phosphodiester bond of NAPE to directly generate an NAE, such as LEA, and phosphatidic acid (PA). nih.govacs.orgnih.gov NAPE-PLD is a membrane-associated enzyme that can recognize and hydrolyze various NAPE species, regardless of their N-acyl substituent, enabling it to produce a diverse range of FAEs. nih.govuniprot.org The activity of NAPE-PLD is considered a major pathway for the generation of long-chain saturated and monounsaturated NAEs. uniprot.orguniprot.org
Evidence from NAPE-PLD knockout mice, which still exhibit NAE production, has confirmed the existence of alternative, NAPE-PLD-independent biosynthetic routes. researchgate.netresearchgate.net These pathways provide redundancy and potentially tissue-specific mechanisms for NAE synthesis.
Several distinct multi-step pathways have been identified:
Phospholipase C (PLC) / Phosphatase Pathway: In this route, an unidentified NAPE-hydrolyzing phospholipase C (NAPE-PLC) first cleaves NAPE to produce a phosphorylated NAE (e.g., phosphoanandamide) and diacylglycerol. pnas.orgnih.gov This intermediate is then dephosphorylated by a protein tyrosine phosphatase, such as PTPN22, to yield the final NAE. pnas.orgnih.gov This pathway has been shown to be particularly important in macrophages. universiteitleiden.nl
PLA/PLD Multi-Enzyme Pathway: Another alternative involves the sequential action of multiple enzymes. First, a phospholipase A1/A2-type enzyme, such as α/β-hydrolase domain containing 4 (ABHD4), removes an acyl chain from NAPE to form glycerophospho-N-acylethanolamine (GP-NAE) and lyso-NAPE. nih.govuniversiteitleiden.nl GP-NAE can then be hydrolyzed by a glycerophosphodiesterase, like GDE1, to release the NAE. universiteitleiden.nlresearchgate.net
These alternative pathways demonstrate the complexity and robustness of NAE biosynthesis, allowing for the production of lipids like LEA even when the canonical NAPE-PLD pathway is not active. researchgate.net
Table 2: Comparison of N-Linoleoylethanolamide (LEA) Biosynthesis Pathways
| Pathway | Key Enzyme(s) | Intermediate(s) | Final Products |
| Canonical | NAPE-PLD nih.govwikipedia.org | None | N-Linoleoylethanolamide, Phosphatidic Acid nih.govacs.org |
| PLC/Phosphatase | NAPE-PLC, PTPN22 pnas.orgnih.gov | Phospho-N-linoleoylethanolamide pnas.orgnih.gov | N-Linoleoylethanolamide, Diacylglycerol |
| PLA/PLD Multi-Enzyme | ABHD4, GDE1 universiteitleiden.nlresearchgate.net | GP-N-linoleoylethanolamide, Lyso-NAPE nih.govuniversiteitleiden.nl | N-Linoleoylethanolamide, Glycerol-3-Phosphate |
NAPE-PLD-Independent Multi-Step Pathways
Involvement of Glycerophosphodiester Phosphodiesterase 1 (GDE1)
Glycerophosphodiester Phosphodiesterase 1 (GDE1), also known as MIR16, is a membrane-associated enzyme that plays a crucial role in the final step of NAE biosynthesis. nih.govnih.gov GDE1 exhibits robust phosphodiesterase activity, hydrolyzing glycerophospho-N-acyl ethanolamines (GP-NAEs) to produce the corresponding NAEs and glycerol-3-phosphate. nih.govebi.ac.uk This reaction is central to the production of various NAEs, including the endocannabinoid anandamide (B1667382). nih.govnih.gov
The pathway involves the initial formation of GP-NAEs from N-acyl-phosphatidylethanolamines (NAPEs). GDE1 then acts on these GP-NAE intermediates to release the final NAE product. nih.gov Given that linoleoyl ethanolamide is an NAE, its biosynthesis is understood to proceed through this GDE1-catalyzed step. Inhibition of this phosphodiesterase activity in brain tissue extracts leads to a significant accumulation of GP-NAE precursors, which suggests a rapid and continuous flow through this pathway to generate NAEs endogenously. nih.gov
Contribution of α,β-Hydrolase Domain-Containing Protein 4 (ABHD4)
Acting upstream of GDE1, α,β-Hydrolase Domain-Containing Protein 4 (ABHD4) is instrumental in the initial stages of NAE biosynthesis. nih.govsinobiological.com ABHD4 functions as a lysophospholipase that selectively hydrolyzes the acyl chains from N-acyl-phosphatidylethanolamine (NAPE), the precursor molecule. sinobiological.comuniprot.org This hydrolysis generates glycerophospho-N-acyl ethanolamine (B43304) (GP-NAE), the very intermediate required by GDE1 for the final synthesis step. nih.govsinobiological.comuniprot.org
ABHD4 demonstrates activity on NAPE substrates with a variety of N-acyl chains, including saturated, monounsaturated, and polyunsaturated forms. sinobiological.comuniprot.org This broad substrate specificity implies its involvement in the production of a diverse range of NAEs, including the polyunsaturated N-(2-hydroxyethyl)octadeca-9,12-dienamide. The sequential action of ABHD4 and GDE1 constitutes a key multistep pathway for the production of NAEs in the nervous system and other tissues. nih.gov
Endogenous Occurrence and Distribution
N-(2-hydroxyethyl)octadeca-9,12-dienamide is found across different biological kingdoms, from mammals to plants, and its presence is also modulated by microbial communities.
Presence and Levels in Mammalian Tissues and Bio-Matrices
Linoleoyl ethanolamide has been identified as a naturally occurring endocannabinoid-like compound in various mammalian tissues and bio-matrices. nih.govcaymanchem.com Its presence has been confirmed in the brain and plasma of rats, as well as in porcine brain and murine peritoneal macrophages. nih.govcaymanchem.comnih.gov While it is considered an endocannabinoid, LEA displays only a weak affinity for the cannabinoid receptors CB1 and CB2. caymanchem.commedchemexpress.com
Table 1: Documented Occurrence of Linoleoyl Ethanolamide in Mammalian Systems
| Tissue/Bio-Matrix | Organism | Reference |
|---|---|---|
| Brain | Porcine, Rat | nih.govcaymanchem.comnih.gov |
| Peritoneal Macrophages | Mouse | nih.govcaymanchem.com |
| Plasma | Rat | nih.gov |
| N18 Neuroblastoma Cells | Mouse | nih.gov |
| RBL-2H3 Leukocytes | Rat | nih.gov |
Production and Regulation in Plant Systems (e.g., Seeds, Seedlings)
N-acylethanolamines, including LEA, are ubiquitously present throughout the plant kingdom. nih.gov They were first identified as components of soy lecithin (B1663433) and peanut meal in the 1950s. nih.gov The highest concentrations of NAEs in plants are typically found in desiccated seeds. nih.gov In most seeds, the predominant NAEs are the polyunsaturated species, specifically N-linoleoylethanolamine (LEA) and N-linolenoylethanolamine. nih.gov
The metabolism of NAEs is integral to plant development, particularly during seed germination and seedling growth. oup.comresearchgate.net For instance, in Arabidopsis, an oxylipin derived from LEA, 9-hydroxy linoleoylethanolamide, is known to negatively regulate seedling development. oup.com The levels of these compounds are tightly regulated. For example, during certain developmental stages, such as ABA-mediated growth arrest in seedlings, the levels of ethanolamide oxylipins can increase substantially. nih.gov
Table 2: Documented Occurrence and Role of Linoleoyl Ethanolamide in Plant Systems
| Plant | Tissue | Finding | Reference |
|---|---|---|---|
| Soy (Glycine max) | Lecithin | Identified as a constituent. | nih.gov |
| Peanut (Arachis hypogaea) | Meal | Identified as a constituent. | nih.gov |
| Arabidopsis (Arabidopsis thaliana) | Seedlings | A 9-LOX product of LEA negatively regulates seedling development. | oup.com |
| Cotton (Gossypium hirsutum) | Tissues | Oxylipins derived from LEA accumulate when FAAH genes are silenced. | oup.com |
Role of Gut Microbiota in LEA Production
The gut microbiota plays a significant role in modulating the levels of NAEs, including LEA, within the intestinal lumen. nih.govfrontierspartnerships.org While NAEs are primarily produced by the host, their concentrations are influenced by an intricate interplay with the gut microbiome. nih.gov Studies have shown that LEA and other structurally related NAEs are enriched in the stool of patients with Inflammatory Bowel Disease (IBD). nih.gov
Furthermore, LEA has been shown to directly impact the growth of gut bacteria. nih.govfrontierspartnerships.org In vitro experiments revealed that LEA enhances the growth of several bacterial species that are more abundant in the gut of Crohn's disease patients, such as Escherichia coli and Ruminococcus gnavus. frontierspartnerships.org Conversely, it can inhibit the growth of bacteria that are typically depleted in IBD. frontierspartnerships.org This suggests a complex feedback loop where host-produced LEA can shape the microbial community, which in turn may influence host physiology and disease states. nih.govfrontierspartnerships.org While host production is primary, metatranscriptomic analyses suggest that gut bacteria may also possess the metabolic machinery to process NAEs, potentially liberating free fatty acids and ethanolamine. frontierspartnerships.org
Catabolism and Metabolic Inactivation Mechanisms
Hydrolytic Degradation Pathways
Hydrolysis represents a primary and highly conserved mechanism for terminating the signaling functions of NAEs, including LEA. This process involves the cleavage of the amide bond to release linoleic acid and ethanolamine (B43304). Two key enzymes, Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Hydrolyzing Acid Amidase (NAAA), are responsible for this reaction, though they operate under different cellular conditions and exhibit distinct substrate preferences.
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme that degrades a wide range of NAEs and is considered a primary catabolic pathway for these molecules in both animals and plants. nih.govnih.govfrontiersin.org FAAH-mediated hydrolysis is crucial for regulating NAE levels, particularly during developmental processes like seedling establishment in plants, where it depletes these growth-inhibiting compounds. nih.govebi.ac.ukyoutube.com The enzyme is a member of the amidase signature family of proteins and is found in diverse organisms, showing a conserved function in NAE metabolism. groenkennisnet.nl
In plants such as Arabidopsis thaliana and cotton (Gossypium hirsutum), FAAH effectively hydrolyzes polyunsaturated NAEs like LEA (NAE 18:2). nih.govmdpi.com The activity of FAAH is a critical regulatory point; its inhibition leads to an increase in endogenous NAE levels, while its overexpression reduces them. groenkennisnet.nlmdpi.com Research has shown that FAAH competes directly with the Lipoxygenase (LOX) pathway for access to polyunsaturated NAE substrates. nih.govnih.gov In Arabidopsis seedlings, for instance, the depletion of LEA during growth occurs even in FAAH knock-out plants, indicating that an alternative pathway (oxidation) is active. However, FAAH appears to be the dominant route when present, as NAE-oxylipin metabolites only accumulate to detectable levels when the hydrolytic pathway is substantially reduced. nih.govnih.gov This interplay demonstrates that FAAH activity is a central hub in controlling the metabolic fate of LEA.
A second enzyme capable of hydrolyzing NAEs is N-Acylethanolamine Hydrolyzing Acid Amidase (NAAA). mdpi.com Unlike FAAH, which has a neutral to alkaline pH optimum, NAAA is a lysosomal cysteine hydrolase that functions optimally in an acidic environment (pH 4.5–5.0). mdpi.comnih.govnih.gov NAAA shows no sequence homology to FAAH and belongs to the choloylglycine hydrolase family. mdpi.comnih.gov
Oxidative Metabolism in Plant Systems
In plants, an alternative and competing pathway for the catabolism of polyunsaturated NAEs like LEA is through oxidation mediated by lipoxygenase (LOX) enzymes. frontiersin.orgebi.ac.uk This pathway leads to the formation of a class of signaling molecules known as ethanolamide oxylipins.
Polyunsaturated NAEs, including LEA (NAE 18:2) and linolenoylethanolamide (NAE 18:3), are excellent substrates for plant LOX enzymes. nih.govnih.gov These enzymes introduce molecular oxygen into polyunsaturated fatty acid chains. In Arabidopsis, research has demonstrated that both 9-LOX and 13-LOX isozymes can oxidize LEA. nih.govnih.gov This oxidative process is a significant metabolic route, especially when FAAH activity is low or absent, and it actively competes with hydrolysis for the available LEA pool during seedling development. nih.govnih.gov The oxidation of LEA by LOX initiates the formation of NAE hydroperoxides, which are then typically reduced to their corresponding stable hydroxides. nih.govdruglibrary.net
The LOX-mediated oxidation of LEA results in the production of ethanolamide oxylipins. Specifically, 9-LOX activity on LEA produces 9-hydroperoxy-linoleoylethanolamide, which is subsequently reduced to 9-hydroxy-linoleoylethanolamide (9-NAE-HOD). nih.govmdpi.com Similarly, 13-LOX activity generates 13-hydroxy-linoleoylethanolamide (13-NAE-HOD). mdpi.com
These ethanolamide oxylipins are not merely inactive byproducts but are bioactive molecules themselves. For example, 9-NAE-HOD has been identified as a negative regulator of seedling development in cotton and Arabidopsis, particularly in processes associated with secondary dormancy. mdpi.com The accumulation of 9-NAE-HOD, but not 13-NAE-HOD or the corresponding free fatty acid oxylipins, was shown to inhibit cotton seedling growth. mdpi.com This indicates a specific signaling role for the 9-LOX-derived metabolite of LEA. The balance between FAAH-mediated hydrolysis and LOX-mediated oxidation, therefore, fine-tunes the levels of both LEA and its potent oxylipin derivatives to regulate plant growth. mdpi.com
| LOX Isozyme | Predominant Activity | Primary Product from LEA |
|---|---|---|
| AtLOX1 | 9-LOX | 9-Hydroxy-linoleoylethanolamide (9-NAE-HOD) |
| AtLOX5 | 9-LOX | 9-Hydroxy-linoleoylethanolamide (9-NAE-HOD) |
| AtLOX2 | 13-LOX | 13-Hydroxy-linoleoylethanolamide (13-NAE-HOD) |
| AtLOX3 | 13-LOX | 13-Hydroxy-linoleoylethanolamide (13-NAE-HOD) |
| AtLOX4 | 13-LOX | 13-Hydroxy-linoleoylethanolamide (13-NAE-HOD) |
| AtLOX6 | 13-LOX | 13-Hydroxy-linoleoylethanolamide (13-NAE-HOD) |
This table summarizes the characterized activity of different Arabidopsis thaliana (At) lipoxygenase (LOX) isozymes on LEA, as identified in research studies. nih.gov
Conjugation and Storage Mechanisms in Plants
Unlike small molecules that may be sequestered in the vacuole, the primary storage strategy for LEA in plants appears to be indirect, through its precursor. NAEs are synthesized "on-demand" from a reservoir of membrane-bound precursors, N-acylphosphatidylethanolamines (NAPEs). nih.gov These NAPE molecules, which contain the linoleoyl acyl chain, are stable components of cellular membranes. Upon specific physiological or stress signals, a phospholipase D (PLD)-type enzyme cleaves NAPE to release free, active LEA into the cell. nih.gov This mechanism allows for rapid generation of the signaling molecule precisely when and where it is needed, bypassing the need for direct storage of the active compound.
While conjugation with sugars (glycosylation) or malonic acid (malonylation) are common metabolic pathways for inactivating and storing signaling molecules in plants, direct evidence for the conjugation of LEA for storage purposes is not well-documented. ebi.ac.ukmdpi.com Research in tobacco cell cultures has shown that NAEs can accumulate extracellularly after being synthesized in response to elicitors, suggesting that transport out of the cell is one potential fate. The primary mechanism for managing the availability of LEA remains its on-demand synthesis from stored NAPE precursors and its rapid inactivation through hydrolysis or oxidation.
Glucosylation of NAEs
The initial step in the metabolic inactivation of N-(2-hydroxyethyl)octadeca-9,12-dienamide in plants is its glucosylation. This process involves the attachment of a glucose molecule to the NAE, a reaction catalyzed by a glucosyltransferase. While the specific enzyme responsible for the glucosylation of N-(2-hydroxyethyl)octadeca-9,12-dienamide has not been definitively identified, studies on other NAEs, such as N-lauroylethanolamine (NAE 12:0), have demonstrated the accumulation of glucosylated forms in plant seedlings exposed to exogenous NAEs. nih.gov This suggests a common metabolic pathway for various NAE species. The addition of a glucose moiety increases the water solubility of the lipophilic NAE molecule, which is a common strategy in xenobiotic and metabolite detoxification pathways.
In animal tissues, a similar process of transglycosylation of NAEs has been observed. universiteitleiden.nl Enzymes like β-glucocerebrosidase (GBA1) and glucosylceramidase 2 (GBA2) can transfer a glucose molecule to lipids containing a primary hydroxyl group, a characteristic feature of NAEs. universiteitleiden.nl However, the primary route of NAE degradation in animals is typically hydrolysis by enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), which break down NAEs into their constituent fatty acids and ethanolamine. nih.govnih.govnih.gov
Malonylation of Glucosylated NAEs by Phenolic Glucoside Malonyltransferase 1 (PMAT1)
Following glucosylation, the modified NAE undergoes a second conjugation step: malonylation. This reaction is catalyzed by the enzyme Phenolic Glucoside Malonyltransferase 1 (PMAT1). nih.govnih.gov PMAT1 transfers a malonyl group from malonyl-CoA to the glucosylated NAE, forming a malonylglucoside conjugate. nih.gov Research on Arabidopsis thaliana has shown that PMAT1 expression is induced by exposure to NAEs, and knockout mutants of PMAT1 exhibit increased sensitivity to the growth-inhibitory effects of NAEs, indicating the crucial role of this enzyme in their detoxification. nih.gov
Metabolic profiling of wild-type and pmat1 knockout seedlings treated with N-lauroylethanolamine (NAE 12:0) revealed the accumulation of both glucosylated and malonylated forms of NAE 12:0 in the wild-type, while the pmat1 mutant only accumulated the glucosylated form. nih.gov This provides strong evidence for the sequential nature of this catabolic pathway.
Metabolites of N-lauroylethanolamine (NAE 12:0) in Arabidopsis thaliana Seedlings
| Seedling Type | Treatment | Detected Metabolites | Reference |
|---|---|---|---|
| Wild-Type | N-lauroylethanolamine (NAE 12:0) | Glucosylated NAE 12:0, Malonylated NAE 12:0 | nih.gov |
| pmat1 Knockout | N-lauroylethanolamine (NAE 12:0) | Glucosylated NAE 12:0 | nih.gov |
Functional Implications of Conjugation in Modulating NAE Biological Activity
The conjugation of N-(2-hydroxyethyl)octadeca-9,12-dienamide through glucosylation and malonylation has significant functional implications, primarily leading to the modulation and inactivation of its biological activities. NAEs are known to be involved in various physiological processes in plants, including seedling development. nih.gov For instance, exogenous application of certain NAEs can lead to stunted growth, and altered root and chloroplast development. nih.gov
The addition of glucose and subsequently a malonyl group to the NAE molecule significantly alters its chemical properties, rendering it biologically inactive. This process serves as a detoxification mechanism, protecting the plant from potentially harmful levels of bioactive lipids. By converting the NAE into a more water-soluble and likely less membrane-permeable conjugate, the plant can effectively sequester or transport the inactivated molecule for storage or further degradation.
This metabolic pathway represents a key regulatory control point for NAE signaling in plants. The enzymes involved in glucosylation and malonylation can be regulated by various internal and external cues, allowing the plant to fine-tune the levels of active NAEs in response to developmental or environmental changes. This ensures that the potent signaling effects of NAEs are tightly controlled to maintain cellular homeostasis.
Functional Consequences of NAE Conjugation
| Process | Effect on NAE | Functional Outcome | Reference |
|---|---|---|---|
| Glucosylation | Addition of a glucose moiety | Increased water solubility, initial step of inactivation | nih.gov |
| Malonylation | Addition of a malonyl group to the glucoside | Further modification leading to metabolic inactivation and potential for storage/degradation | nih.govnih.gov |
| Overall Conjugation Pathway | Conversion to malonylglucoside | Modulation of biological activity, detoxification, and regulation of NAE signaling | nih.gov |
Molecular and Cellular Mechanisms of Action
Interactions with Receptor Systems and Signaling Pathways
LEA's biological activities are primarily mediated through its modulation of several key cellular signaling systems. These include the well-characterized endocannabinoid system (ECS) and other non-cannabinoid receptor pathways.
While not a direct agonist for cannabinoid receptors in the same way as endocannabinoids like anandamide (B1667382) (AEA), LEA significantly influences ECS signaling. mdpi.com Its primary role within this system is as a modulator, enhancing the effects of endogenous cannabinoids through what is known as the "entourage effect". nih.govresearchgate.net
The "entourage effect" describes the synergistic biochemical phenomenon where certain lipids, which may be inactive or weakly active at cannabinoid receptors, enhance the activity of primary endocannabinoids like AEA. nih.govresearchgate.net LEA and other related NAEs function as "entourage compounds" principally by competing for the catalytic site of the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov
FAAH is the primary enzyme responsible for the intracellular degradation of AEA, hydrolyzing it into arachidonic acid and ethanolamine (B43304), thus terminating its signaling. nih.gov By serving as an alternative substrate for FAAH, LEA competitively inhibits the breakdown of AEA. nih.gov This inhibition leads to an increase in the local concentration and lifespan of AEA, allowing it to exert a more pronounced and prolonged effect on its target receptors. nih.gov This indirect potentiation of endocannabinoid signaling is a key therapeutic strategy being explored for various neuropathological conditions, as it avoids the widespread, non-specific activation of cannabinoid receptors that can occur with direct agonists. nih.gov Studies on compounds structurally similar to LEA, such as oleoylethanolamide (OEA), have demonstrated their ability to inhibit FAAH-catalyzed metabolism of AEA. nih.gov
Table 1: Research Findings on FAAH Inhibition by N-Acylethanolamides
| Compound Class | Mechanism of Action | Outcome | Reference |
| N-Acylethanolamides (e.g., OEA, PEA) | Serve as alternative substrates for FAAH, competitively inhibiting AEA breakdown. | Increased bioavailability and prolonged signaling of anandamide (AEA). | nih.gov, nih.gov |
| Isoflavonoids (e.g., Genistein) | Act as competitive FAAH inhibitors. | Increased AEA concentrations in the prefrontal cortex. | nih.gov |
| FAAH Inhibitors | Block the FAAH enzyme directly. | Attenuates excitotoxicity and protects against neuronal death. | nih.gov |
LEA's influence on the primary cannabinoid receptors, CB1 and CB2, is largely indirect. nih.gov These G-protein-coupled receptors are the principal targets of AEA and 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov CB1 receptors are predominantly expressed in the central nervous system, where they modulate neurotransmitter release and neuronal excitability, while CB2 receptors are found mainly on immune cells, regulating inflammatory responses. mdpi.comnih.gov
LEA itself exhibits a low binding affinity for both CB1 and CB2 receptors and is therefore not considered a direct agonist. nih.gov However, by inhibiting FAAH and consequently elevating the endogenous levels of AEA, LEA indirectly enhances the activation of CB1 and CB2 receptors. nih.gov This heightened activation leads to a downstream cascade of signaling events, including the suppression of adenylyl cyclase and a reduction in intracellular cAMP levels, which are characteristic of CB1/CB2 receptor activation. nih.gov This mechanism allows for a more physiologically regulated and localized enhancement of cannabinoid signaling in tissues where AEA is actively being produced and released. nih.gov
Table 2: Cannabinoid Receptor Characteristics and Modulation
| Receptor | Primary Location | Primary Endogenous Ligand | Effect of LEA | Mechanism | Reference |
| CB1 | Central Nervous System, presynaptic neurons | Anandamide (AEA), 2-Arachidonoylglycerol (2-AG) | Indirect Activation | Increased AEA levels due to FAAH inhibition lead to greater CB1 agonism. | nih.gov, nih.gov |
| CB2 | Immune cells, peripheral tissues | Anandamide (AEA), 2-Arachidonoylglycerol (2-AG) | Indirect Activation | Increased AEA levels due to FAAH inhibition lead to greater CB2 agonism. | nih.gov, mdpi.com |
Beyond its role in the endocannabinoid system, LEA and its structural relatives interact with other important receptor systems, highlighting the functional diversity of this class of lipid mediators.
N-acylethanolamines, including the closely related monounsaturated NAE, oleoylethanolamide (OEA), are recognized as endogenous ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α). nih.govnih.gov PPAR-α is a transcription factor that plays a crucial role in regulating lipid metabolism, energy balance, and inflammation. nih.gov
Activation of PPAR-α by ligands like OEA leads to the upregulation of genes involved in fatty acid oxidation and has been shown to be a therapeutic target in metabolic diseases. nih.gov While OEA is the most studied NAE in this context, the structural similarity of LEA suggests it may also engage with PPAR-α. The signaling effects mediated by PPAR-α are integral to functions such as learning, memory, and neuroinflammation. nih.gov The presence of both PPAR-α and the NAE-synthesizing enzyme NAPE-PLD in hippocampal neurons underscores the importance of this signaling system in the brain. nih.gov
In plants, NAEs are recognized as a family of signaling lipids that regulate various aspects of growth and development. nih.gov Research in the model plant Arabidopsis thaliana has shown that the signaling activity of NAEs, specifically the closely related N-linolenoylethanolamine (NAE 18:3), requires a functional, intact heterotrimeric G-protein complex. nih.gov While plant G-protein signaling shares structural similarities with animal systems, it often operates through atypical mechanisms. nih.govnih.gov
Experiments have demonstrated that hydro(pero)xides of NAE 18:2 (LEA) and NAE 18:3, rather than the parent compounds themselves, are the bioactive molecules that inhibit seedling development. nih.gov The finding that plant mutants lacking functional G-protein components are tolerant to the effects of NAEs indicates that G-proteins are essential downstream mediators of NAE signaling in plants. nih.gov This suggests a conserved, yet mechanistically distinct, reliance on G-protein-mediated pathways for NAE signaling across kingdoms. nih.gov
Impact on Intracellular Signaling Cascades (e.g., Akt Signaling Pathway)
Current research provides limited direct evidence on the specific impact of N-(2-hydroxyethyl)octadeca-9,12-dienamide on the Akt signaling pathway. While N-acylethanolamines as a class are known to interact with various signaling cascades, often through cannabinoid receptors (CBRs) and other G-protein-coupled receptors, the precise downstream effects of linoleoylethanolamide on Akt signaling remain an area for further investigation. Studies on related compounds have shown involvement of pathways like phospholipase C (PLC) and protein kinase C (PKC) following CB1R activation, but specific data linking linoleoylethanolamide to the Akt pathway is not extensively documented in the available literature. nih.gov
Influence on Gene Expression and Transcriptional Regulation
N-(2-hydroxyethyl)octadeca-9,12-dienamide exerts considerable influence on the expression of genes involved in lipid metabolism and other cellular functions.
Studies in diet-induced obese rats have demonstrated that administration of N-(2-hydroxyethyl)octadeca-9,12-dienamide enhances the expression of key enzymes involved in lipid metabolism within the liver. mdpi.com Specifically, treatment with this compound led to an increased expression of Acetyl-CoA-Oxidase (ACOX) and Uncoupling Protein-2 (UCP2). mdpi.com ACOX is the initial and rate-limiting enzyme of the peroxisomal fatty acid β-oxidation pathway. nih.gov UCP2 is a mitochondrial inner membrane protein that plays a role in energy expenditure and reducing oxidative stress. nih.govnih.gov The upregulation of these enzymes suggests a mechanism by which this compound may help to improve lipid profiles. mdpi.com
Table 1: Effect of N-(2-hydroxyethyl)octadeca-9,12-dienamide on Gene Expression
| Gene | Protein Product | Function | Observed Effect |
|---|---|---|---|
| Acox | Acetyl-CoA-Oxidase | Rate-limiting enzyme in peroxisomal β-oxidation | Enhanced expression mdpi.com |
The interaction between N-(2-hydroxyethyl)octadeca-9,12-dienamide and the abscisic acid (ABA) signaling pathway in plants is not well-documented in current scientific literature. ABA is a crucial plant hormone that regulates various aspects of plant development and responses to environmental stress, integrating signals from light and other hormones. nih.govnih.gov While N-acylethanolamines have been identified in plants and are involved in signaling, their specific crosstalk with the ABA pathway remains an area requiring further research.
Administration of exogenous N-(2-hydroxyethyl)octadeca-9,12-dienamide (LEA) has been shown to modulate the expression of several genes. In studies with rats on a standard diet, LEA treatment reduced the expression of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of N-acylethanolamines. mdpi.com Interestingly, this effect on FAAH expression was not observed in animals fed a high-fat diet. mdpi.com Furthermore, FAAH expression was found to correlate with the expression of Acyl-CoA-oxidase (Acox). mdpi.com While LEA treatment did not affect the expression of the obesity-linked enzyme Stearoyl-CoA desaturase-1 (Scd1), it did reduce the expression of Carnitine palmitoyltransferase I (Cpt1α), suggesting a decrease in mitochondrial β-oxidation. mdpi.com
Table 2: Summary of Differential Gene Expression in Response to Exogenous LEA
| Gene | Protein Product | Function | Tissue/Model | Effect of LEA |
|---|---|---|---|---|
| Faah | Fatty Acid Amide Hydrolase | Degrades N-acylethanolamines | Rat Liver (Standard Diet) | Reduced expression mdpi.com |
| Faah | Fatty Acid Amide Hydrolase | Degrades N-acylethanolamines | Rat Liver (High-Fat Diet) | No significant effect mdpi.com |
| Cpt1α | Carnitine palmitoyltransferase I | Rate-limiting step in mitochondrial β-oxidation | Rat Liver | Reduced expression mdpi.com |
Mechanisms of Cellular Process Modulation
N-(2-hydroxyethyl)octadeca-9,12-dienamide directly influences cellular lipid metabolism, particularly by promoting peroxisomal oxidation. mdpi.com Peroxisomes are organelles that catabolize a specific set of lipids, including very-long-chain fatty acids. nih.gov By increasing the expression of ACOX1, the first enzyme in the peroxisomal β-oxidation pathway, LEA facilitates the breakdown of these fatty acids. mdpi.comnih.gov This activation of peroxisomal oxidation appears to be a key mechanism for its metabolic effects. mdpi.com Concurrently, evidence suggests that LEA may reduce mitochondrial β-oxidation, indicating a complex regulatory role in partitioning fatty acid metabolism between different cellular compartments. mdpi.com The acetyl-CoA produced from peroxisomal oxidation can then be transported to mitochondria for complete oxidation. nih.gov
Molecular Basis of Inflammatory Response Modulation
N-(2-hydroxyethyl)octadeca-9,12-dienamide, also known as Linoleoyl ethanolamide (LEA), demonstrates notable anti-inflammatory properties through its influence on key signaling pathways and the production of inflammatory mediators. Research has elucidated that LEA can modulate inflammatory responses, particularly those induced by bacterial endotoxins like lipopolysaccharide (LPS).
In in vitro studies using murine macrophage cell lines (RAW264.7), LEA has been shown to significantly suppress the LPS-induced expression of several pro-inflammatory cytokines. nih.gov This includes a reduction in the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), all of which are pivotal in orchestrating the inflammatory cascade. nih.gov The inhibitory effect of LEA on TNF-α release has been observed to be more potent than that of dipotassium (B57713) glycyrrhizinate, a compound widely utilized in topical applications for its anti-inflammatory effects. nih.gov
Furthermore, LEA interferes with the enzymatic activity central to the inflammatory process. It has been found to inhibit the LPS-induced expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.govresearchgate.net Consequently, the production of prostaglandin (B15479496) E2 (PGE2), a key indicator of inflammation, is also diminished in the presence of LEA. researchgate.net
The primary molecular mechanism underlying these anti-inflammatory effects appears to be the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. LEA has been observed to suppress the LPS-induced activation of Toll-like receptor 4 (TLR4) signaling, which is an upstream event leading to the nuclear translocation of the p65 subunit of NF-κB. nih.gov By inhibiting this critical step, LEA effectively curtails the transcription of various pro-inflammatory genes. nih.govresearchgate.net
Table 1: Effects of Linoleoyl ethanolamide (LEA) on Inflammatory Markers in LPS-stimulated RAW264.7 Macrophages
| Inflammatory Marker | Effect of LEA Treatment | Reference |
| TNF-α | Suppression of LPS-induced expression | nih.gov |
| IL-1β | Suppression of LPS-induced expression | nih.gov |
| IL-6 | Suppression of LPS-induced expression | nih.gov |
| COX-2 | Inhibition of LPS-induced expression | nih.govresearchgate.net |
| PGE2 | Inhibition of LPS-induced production | researchgate.net |
| NF-κB (p65) | Suppression of LPS-induced nuclear translocation | nih.gov |
Influence on Cellular Proliferation and Apoptosis in In Vitro Models
The influence of N-(2-hydroxyethyl)octadeca-9,12-dienamide on cellular proliferation and apoptosis is an area of ongoing investigation, with studies on related N-acylethanolamines providing context for its potential activities. Direct research on LEA's role in these processes is less extensive compared to its anti-inflammatory effects.
One study investigating the apoptotic potential of various endocannabinoids in human neuroblastoma CHP100 and lymphoma U937 cells found that, unlike anandamide (AEA), LEA did not induce programmed cell death under the specific experimental conditions. nih.gov This suggests that the capacity to induce apoptosis may be a specific attribute of certain N-acylethanolamines and not a general characteristic of the entire class. The pro-apoptotic effects of AEA were shown to be mediated through vanilloid receptors and involved increases in intracellular calcium, mitochondrial uncoupling, and cytochrome c release. nih.gov
In contrast, studies on other fatty acid ethanolamides, such as N-(2-hydroxyethyl)hexadecanamide (Palmitoylethanolamide or PEA), have demonstrated significant effects on apoptosis in cancer cell lines. In human breast cancer cells (MDA-MB-231 and MCF-7), PEA was found to inhibit proliferation and induce apoptosis. nih.gov The molecular mechanisms implicated in PEA-induced apoptosis include the upregulation of pro-apoptotic proteins like BAX, Caspase-8, and FADD, and the tumor suppressor proteins p21 and p53. nih.gov Concurrently, a downregulation of the anti-apoptotic protein BCL-2 was observed. nih.gov
These findings highlight the nuanced and structure-dependent effects of N-acylethanolamines on cellular proliferation and apoptosis. While direct evidence for LEA's activity in these areas is limited, the research on analogous compounds suggests that the nature of the fatty acid chain is a critical determinant of the molecule's biological function in the context of cell survival and death.
Table 2: Comparative Effects of N-Acylethanolamines on Apoptosis in Vitro
| Compound | Cell Lines | Effect on Apoptosis | Key Molecular Targets/Pathways | Reference |
| N-(2-hydroxyethyl)octadeca-9,12-dienamide (LEA) | Human neuroblastoma CHP100, Lymphoma U937 | Did not promote cell death | Not applicable under tested conditions | nih.gov |
| Anandamide (AEA) | Human neuroblastoma CHP100, Lymphoma U937 | Induces apoptosis | Vanilloid receptors, increased intracellular calcium, mitochondrial uncoupling, cytochrome c release | nih.gov |
| N-(2-hydroxyethyl)hexadecanamide (PEA) | Human breast cancer MDA-MB-231, MCF-7 | Induces apoptosis | Upregulation of BAX, Caspase-8, FADD, p21, p53; Downregulation of BCL-2 | nih.gov |
Biological Roles and Functional Implications in Mechanistic Research
Regulatory Functions in Metabolic Homeostasis (Animal Models/Cellular Studies)
In animal and cellular models, N-(2-hydroxyethyl)octadeca-9,12-dienamide and its related N-acylethanolamines (NAEs) have been identified as important signaling molecules in the regulation of energy balance and lipid metabolism. These compounds exert their effects through various molecular pathways, contributing to the intricate network that governs metabolic homeostasis.
Contribution to Energy Balance and Lipid Homeostasis
Research has shown that certain NAEs, such as oleoylethanolamide (OEA), a structural analog of LEA, play a significant role in controlling food intake and body weight. OEA has been found to induce satiety and reduce body weight gain in mice. escholarship.org This effect is primarily mediated through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). escholarship.orgresearchgate.net The activation of PPAR-α by OEA initiates the transcription of genes involved in lipid metabolism. escholarship.orgresearchgate.net While LEA's direct effects on satiety are less characterized than OEA's, its structural similarity and presence in biological systems suggest a potential role in the broader regulation of energy balance. Studies have indicated that LEA may be involved in the regulation of food intake by selectively prolonging the latency to feed and the interval after a meal. medchemexpress.com
Influence on Lipid Biosynthesis and Degradation Pathways
The activation of PPAR-α by NAEs like OEA not only affects satiety but also directly influences lipid metabolic pathways. researchgate.net PPAR-α activation stimulates the breakdown of fats (lipolysis) and fatty acid oxidation. nih.gov This process helps to reduce the accumulation of triglycerides in the liver and adipose tissue. nih.gov
Conversely, NAEs can also influence lipid biosynthesis by modulating the activity of other key transcription factors. For instance, the activation of PPAR-α has been shown to have an inhibitory effect on Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). nih.gov SREBP-1c is a major regulator of genes involved in the synthesis of fatty acids and triglycerides. nih.govnih.gov By inhibiting SREBP-1c, NAEs can help to downregulate the production of new lipids, further contributing to lipid homeostasis. The interplay between PPAR-α activation and SREBP-1c inhibition highlights a key mechanistic aspect of how these lipid signaling molecules regulate metabolic processes at the cellular level. nih.gov
Functional Roles in Plant Physiology and Development
N-(2-hydroxyethyl)octadeca-9,12-dienamide and other N-acylethanolamines are recognized as endogenous signaling molecules in plants, influencing various stages of growth and development, from seed germination to stress responses.
Regulation of Seedling Establishment and Root Development
The establishment of a healthy seedling is a critical phase in a plant's life, and NAEs have been shown to play a regulatory role in this process. mdpi.com The metabolism of NAEs, particularly their breakdown by fatty acid amide hydrolase (FAAH), is crucial for normal seedling growth. oup.com Studies in Arabidopsis thaliana have demonstrated that the overexpression of FAAH, which leads to lower NAE levels, results in enhanced seedling growth. nih.gov
Significance of NAE Oxylipins in Plant Growth Regulation
Polyunsaturated NAEs, such as LEA, can be oxidized by lipoxygenase (LOX) enzymes to form a class of compounds known as NAE oxylipins. escholarship.orgnih.gov These oxidized metabolites are themselves bioactive and have been shown to be potent regulators of plant growth. frontiersin.orgnumberanalytics.com
In Arabidopsis, the 9-LOX product of LEA, 9-hydroxy-linoleoylethanolamide (9-NAE-HOD), has been identified as a negative regulator of seedling development. oup.comdntb.gov.ua Elevated levels of NAE oxylipins can lead to growth arrest and bleaching of the cotyledons, particularly under stress conditions. nih.govnih.gov This suggests that the metabolic depletion of these oxylipins is necessary for the successful progression of seedling development. nih.gov The interplay between the hydrolysis of NAEs by FAAH and their oxidation by LOX pathways creates a finely tuned system for regulating plant growth in response to developmental and environmental cues. oup.comdntb.gov.ua
Neurobiological Research in Non-Clinical Models
While N-(2-hydroxyethyl)octadeca-9,12-dienamide is structurally related to the well-known endocannabinoid anandamide (B1667382), its interaction with the classical cannabinoid receptors is weak. caymanchem.com LEA exhibits low affinity for both the CB1 and CB2 receptors. caymanchem.com However, it can competitively inhibit the hydrolysis of anandamide, suggesting it may indirectly modulate the endocannabinoid system by increasing the levels of other endocannabinoids. medchemexpress.com
In animal models, LEA has demonstrated some pharmacological effects. For example, it is about four times less potent than anandamide in inducing catalepsy in mice. caymanchem.com Research in cellular models indicates that LEA can influence intracellular signaling pathways independently of cannabinoid receptors. For instance, at certain concentrations, it can increase the phosphorylation of ERK and AP-1-dependent transcription. caymanchem.com Additionally, in macrophage cell lines, LEA has been shown to suppress the inflammatory response induced by lipopolysaccharides by inhibiting NF-κB signaling. nih.gov These findings from non-clinical models suggest that LEA has neurobiological activities, although they may be mediated by mechanisms distinct from the classical cannabinoid pathways.
Interactive Data Tables
Table 1: Effects of N-(2-hydroxyethyl)octadeca-9,12-dienamide and Related Compounds on Metabolic Parameters in Non-Clinical Models
| Compound | Model System | Key Finding | Mechanism of Action | Reference |
| Oleoylethanolamide (OEA) | Wild-type mice | Reduced food intake and body weight gain | Activation of PPAR-α | escholarship.org |
| Oleoylethanolamide (OEA) | Diet-induced obese rats | Reduced body weight gain and triglyceride content | Activation of PPAR-α | nih.gov |
| Linoleoyl ethanolamide (LEA) | Mice | Prolonged feeding latency and post-meal interval | Potential indirect modulation of satiety signals | medchemexpress.com |
| PPAR-α agonists | Wild-type mice | Mimicked satiety effects of OEA | Activation of PPAR-α | escholarship.org |
Table 2: Role of N-(2-hydroxyethyl)octadeca-9,12-dienamide and its Metabolites in Plant Development
| Organism | Compound/Gene | Observed Effect | Implication | Reference |
| Arabidopsis thaliana | NAE Oxylipins | Negative regulation of seedling development, cotyledon bleaching | Depletion is necessary for normal growth | nih.gov |
| Gossypium hirsutum (Cotton) | 9-hydroxy-linoleoylethanolamide (9-NAE-HOD) | Inhibition of seedling growth | Negative regulator of development | dntb.gov.ua |
| Arabidopsis thaliana | Fatty Acid Amide Hydrolase (FAAH) overexpression | Enhanced seedling growth | FAAH-mediated NAE degradation promotes growth | nih.gov |
| Gossypium hirsutum (Cotton) | Silencing of FAAH genes | Reduced seedling growth, elevated 9-NAE-HOD | FAAH is crucial for maintaining growth-permissive NAE levels | oup.com |
Neuroprotective Effects in Experimental Ischemic Injury Models
N-(2-hydroxyethyl)octadeca-9,12-dienamide has demonstrated notable neuroprotective properties in preclinical models of ischemic stroke. nih.gov Ischemic stroke, a condition characterized by disrupted blood flow to the brain, triggers a cascade of detrimental events including metabolic distress, oxidative stress, and neuroinflammation. nih.govexplorationpub.com The synthesis of N-acylethanolamines, the class of lipids to which N-(2-hydroxyethyl)octadeca-9,12-dienamide belongs, is naturally increased in response to ischemic conditions, suggesting an endogenous protective mechanism. nih.gov
In a rodent model of middle cerebral artery occlusion (MCAO), a common experimental model for stroke, pretreatment with N-(2-hydroxyethyl)octadeca-9,12-dienamide resulted in a significant reduction in the volume of damaged brain tissue (infarct volume) in the cortex. nih.gov Furthermore, it led to improved functional outcomes, as measured by the neurological deficit score. nih.gov These findings suggest that exogenous administration of this compound can bolster the body's natural response to ischemic injury, potentially offering a complementary therapeutic strategy to existing treatments. nih.gov The protective effect was observed when the compound was administered before the ischemic event, highlighting its potential in scenarios where an ischemic event can be anticipated. nih.gov
Interactive Table: Neuroprotective Effects of N-(2-hydroxyethyl)octadeca-9,12-dienamide in a Rodent Stroke Model
| Experimental Model | Treatment | Key Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Pretreatment with N-(2-hydroxyethyl)octadeca-9,12-dienamide | Significantly reduced cortical infarct volume; Improved neurological deficit score. | nih.gov |
Promotion of Synaptogenesis, Neurogenesis, and Neuritogenesis (in vitro/animal studies)
The influence of N-(2-hydroxyethyl)octadeca-9,12-dienamide on the fundamental processes of neural development, including the formation of synapses (synaptogenesis), the birth of new neurons (neurogenesis), and the growth of neurites, is an emerging area of research. While direct studies on N-(2-hydroxyethyl)octadeca-9,12-dienamide are limited, research on the broader class of N-acylethanolamines and related compounds provides a basis for its potential role. For instance, ethanol (B145695) exposure has been shown to impair neurogenesis and induce neuronal apoptosis, effects that are linked to neuroinflammation. nih.govnih.gov The anti-inflammatory properties of compounds like N-(2-hydroxyethyl)octadeca-9,12-dienamide could therefore theoretically counteract such deficits.
In vitro studies on related N-acylethanolamines have shown that they can influence neuronal differentiation and morphology. nih.gov For example, the endocannabinoid system, with which N-(2-hydroxyethyl)octadeca-9,12-dienamide interacts, is known to play a role in various aspects of brain development. Further investigation is needed to specifically delineate the effects of N-(2-hydroxyethyl)octadeca-9,12-dienamide on synaptogenesis, neurogenesis, and neuritogenesis.
Investigational Biological Activities in Non-Clinical Disease Models
Anti-Inflammatory Activities at the Molecular and Cellular Level
N-(2-hydroxyethyl)octadeca-9,12-dienamide has been shown to possess significant anti-inflammatory properties at both the molecular and cellular levels. nih.govresearchgate.net In macrophage cell lines, which are key players in the inflammatory response, the compound has been found to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) that are induced by inflammatory stimuli like lipopolysaccharide (LPS). nih.govglpbio.com
The mechanism behind these effects involves the inhibition of key inflammatory signaling pathways. Research indicates that N-(2-hydroxyethyl)octadeca-9,12-dienamide can suppress the activation of the Toll-like receptor 4 (TLR4) signaling pathway and inhibit the nuclear translocation of nuclear factor-κB (NF-κB) p65, a critical transcription factor for inflammatory gene expression. nih.gov Additionally, it has been shown to inhibit the production of cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2), which are important mediators of inflammation. nih.govresearchgate.net In animal models of contact dermatitis, topical application of N-(2-hydroxyethyl)octadeca-9,12-dienamide ameliorated inflammation and reduced the expression of pro-inflammatory cytokines at the inflamed site. nih.gov Furthermore, in a model of diet-induced obesity, administration of this compound reduced circulating levels of inflammatory markers like IL-6 and TNF-α. nih.gov
Interactive Table: Anti-Inflammatory Mechanisms of N-(2-hydroxyethyl)octadeca-9,12-dienamide
| Cellular/Animal Model | Key Molecular Targets/Pathways | Observed Effects | Reference |
| RAW264.7 Macrophages | NF-κB, TLR4, COX-2 | Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 production. | nih.govresearchgate.netglpbio.com |
| Contact Dermatitis (mice) | Pro-inflammatory cytokines | Amelioration of ear skin inflammation. | nih.gov |
| High-Fat-Diet-Induced Obesity (rats) | IL-6, TNF-α | Reduction of circulating inflammatory markers. | nih.gov |
Anti-Proliferative Effects in Cancer Cell Lines (in vitro)
The potential of N-(2-hydroxyethyl)octadeca-9,12-dienamide and related N-acylethanolamines as anti-proliferative agents has been explored in various cancer cell lines in vitro. While research specifically on N-(2-hydroxyethyl)octadeca-9,12-dienamide is still developing, studies on similar compounds provide valuable insights. For example, the related N-acylethanolamide, anandamide, has been shown to induce anti-proliferative and apoptotic (cell death) effects in human prostatic cancer cell lines, including LNCaP, DU145, and PC3. nih.gov These effects are linked to the downregulation of the epidermal growth factor receptor (EGFR) and the production of ceramide, a pro-apoptotic lipid. nih.gov
Another related compound, N-palmitoylethanolamide (PEA), has been shown to inhibit the proliferation of breast cancer cell lines (MDA-MB-231 and MCF-7) and induce apoptosis by upregulating tumor suppressor genes like p53 and pro-apoptotic genes such as BAX and caspases, while downregulating the anti-apoptotic gene BCL-2. nih.gov Furthermore, docosahexaenoyl ethanolamide (DHEA) and N-arachidonoyl-L-alanine (NALA) have been found to inhibit the proliferation of head and neck squamous cell carcinoma (HNSCC) cell lines through the production of reactive oxygen species (ROS). nih.gov These findings suggest that N-(2-hydroxyethyl)octadeca-9,12-dienamide may exert similar anti-proliferative effects, a hypothesis that warrants further direct investigation.
Modulation of Sphingolipid Signaling Pathways via Ceramidase Inhibition
N-(2-hydroxyethyl)octadeca-9,12-dienamide can influence cellular signaling by modulating the metabolism of sphingolipids, a class of lipids with critical roles in cell growth, proliferation, and death. nih.gov One of the key mechanisms is the inhibition of ceramidase, an enzyme that breaks down ceramide. nih.gov Ceramide itself is a bioactive lipid that generally mediates anti-proliferative responses, including the inhibition of cell growth and the induction of apoptosis. nih.gov
By inhibiting ceramidase, N-(2-hydroxyethyl)octadeca-9,12-dienamide can lead to an accumulation of intracellular ceramide. This elevation in ceramide levels can, in turn, potentiate apoptotic responses in cancer cells. nih.gov For instance, in studies with the related compound anandamide, the cytotoxic effects on prostatic cancer cells were enhanced by the co-administration of an acidic ceramidase inhibitor, N-oleoylethanolamine, and were partially blocked by an inhibitor of ceramide synthesis. nih.gov This highlights the crucial role of ceramide production in the anti-cancer activity of these N-acylethanolamines. The modulation of the ceramide/sphingosine-1-phosphate (S1P) rheostat, where ceramide promotes cell death and S1P promotes survival, is a key aspect of this mechanism. nih.gov
Synthetic Approaches and Derivatization Studies for Research Applications
Laboratory Synthesis of N-Linoleoylethanolamide
Both chemical and enzymatic routes have been developed for the synthesis of N-Linoleoylethanolamide, each offering distinct advantages in terms of efficiency, scalability, and reaction conditions.
Chemical synthesis offers robust and high-yield methods for producing N-Linoleoylethanolamide.
Transamidation of Methyl Linoleate: A highly effective and rapid method for synthesizing N-Linoleoylethanolamide involves the transamidation of methyl linoleate with ethanolamine (B43304). nih.govresearchgate.net This approach utilizes a catalyst, such as sodium methoxide, to facilitate the reaction under mild conditions. nih.gov A study reported that reacting methyl linoleate with an excess of ethanolamine in the presence of sodium methoxide in methanol at 30°C for just one hour can produce the target compound in high yield. nih.gov This method is noted for its efficiency, speed, and scalability, making it suitable for producing large quantities of N-Linoleoylethanolamide for research purposes. nih.gov
| Parameter | Value |
|---|---|
| Acyl Donor | Methyl Linoleate (0.5 mmol) |
| Amine | Ethanolamine (5.0 mmol) |
| Catalyst | Sodium Methoxide in Methanol (15 µL, 5.4 M) |
| Temperature | 30°C |
| Reaction Time | 1 hour |
| Yield | 97.2% (crude), 95.9% (large scale) |
N-Acylation: Another common chemical route is the N-acylation of ethanolamine using an activated form of linoleic acid, such as linoleoyl chloride. This method first involves the conversion of linoleic acid to its more reactive acid chloride derivative, often by using reagents like oxalyl chloride or thionyl chloride. google.comnih.gov The resulting linoleoyl chloride is then reacted with ethanolamine, typically in the presence of an organic base to neutralize the hydrochloric acid byproduct, to form the amide bond. google.com While effective, this two-step process requires careful handling of the reactive acyl chloride intermediate.
Enzymatic methods provide a greener alternative to chemical synthesis, often proceeding under milder conditions with high specificity. Lipases are commonly employed for this purpose due to their ability to catalyze amide bond formation.
The synthesis of N-acylethanolamines, including the closely related N-oleoylethanolamide (OEA), has been effectively achieved using immobilized lipases such as Novozym 435 (from Candida antarctica). nih.govfuture4200.comresearchgate.net In a typical procedure, the fatty acid (linoleic acid) and ethanolamine are reacted in an organic solvent like hexane. nih.govfuture4200.com The enzyme catalyzes the direct amidation reaction. Optimization of reaction parameters such as temperature, reaction time, and enzyme loading is crucial for achieving high conversion rates. future4200.com For the synthesis of OEA, optimal conditions were found to be a 1:1 molar ratio of oleic acid to ethanolamine at 65°C for 3 hours, which resulted in a product purity of 96.6%. nih.govfuture4200.com This enzymatic approach is noted for being effective and economically feasible, with the potential for scalability. nih.gov
| Parameter | Value |
|---|---|
| Acyl Donor | Oleic Acid (1 mmol) |
| Amine | Ethanolamine (1 mmol) |
| Enzyme | Lipase (30% w/w of reactants) |
| Solvent | Hexane (1.5 mL) with 10 µL water |
| Temperature | 65°C |
| Reaction Time | 3 hours |
| Purity of Product | 96.6% |
Design and Synthesis of N-Linoleoylethanolamide Analogues and Derivatives
To investigate the structure-activity relationships and metabolic stability of N-Linoleoylethanolamide, various analogues and derivatives have been designed and synthesized. These modifications typically involve altering the fatty acyl chain or the ethanolamine headgroup. For instance, synthetic analogues of related N-acylethanolamines have been created to enhance metabolic stability against degradation by enzymes like fatty acid amide hydrolase (FAAH). researchgate.net An example is N-Linoleyltyrosine (NITyr), an analogue of the endocannabinoid anandamide (B1667382), which was synthesized to have a longer half-life. researchgate.net
The design of analogues often focuses on preserving the general molecular scaffold to maintain interaction with biological targets while introducing modifications to improve properties like stability or potency. mdpi.com For example, in studies of palmitoylethanolamide (B50096) (PEA), analogues were synthesized by introducing methyl groups to the ethanolamine moiety to block enzymatic hydrolysis. mdpi.com Similar strategies can be applied to N-Linoleoylethanolamide to produce tools for pharmacological research. The synthesis of these analogues generally follows standard organic chemistry procedures, such as the N-acylation of a modified amine with linoleoyl chloride.
Strategies for Isotopic Labeling in Metabolic Tracing Studies
Isotopic labeling is an indispensable tool for studying the metabolism, distribution, and dynamics of endogenous molecules like N-Linoleoylethanolamide. Stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are incorporated into the molecule to create a "heavy" version that can be distinguished from the endogenous, unlabeled compound by mass spectrometry.
Synthesis of Labeled Precursors: The primary strategy for producing labeled N-Linoleoylethanolamide is to use a labeled precursor in the synthesis. This typically involves synthesizing ¹³C- or ²H-labeled linoleic acid or ethanolamine. For example, ¹³C-labeled fatty acids can be synthesized through multi-step organic reactions, such as using K¹³CN to introduce a labeled carbonyl carbon. researchgate.net Similarly, deuterium can be incorporated at specific positions on the fatty acid chain. nih.govresearchgate.net Once the labeled precursor is obtained, it can be used in the chemical or enzymatic synthesis methods described in section 7.1 to produce the final isotopically labeled N-Linoleoylethanolamide.
Use in Research: These labeled analogues are crucial as internal standards for accurate quantification of endogenous N-Linoleoylethanolamide in complex biological samples like plasma or tissue extracts. nih.govnih.gov By adding a known amount of the heavy-labeled standard to a sample, any variability during sample preparation and analysis can be corrected for, leading to highly accurate measurements.
Chemical Derivatization Labeling: An alternative strategy involves chemical labeling of the analyte after extraction. For N-acylethanolamines, a chemical isotope labeling strategy using reagents like acetyl chloride-d₀ (light) and acetyl chloride-d₃ (heavy) has been developed. iaea.org In this method, the endogenous NAEs from a biological sample are derivatized with the light reagent, while a standard mixture of NAEs is labeled with the heavy reagent. The heavy-labeled derivatives then serve as one-to-one internal standards for the light-labeled endogenous compounds during LC-MS/MS analysis, enhancing detection sensitivity and accuracy. iaea.org
Comparative and Interdisciplinary Research Perspectives
Comparative Analysis of N-Linoleoylethanolamide with Other N-Acylethanolamines
The NAE family comprises a diverse group of lipid mediators that, despite their structural similarities, exhibit significant functional specificity. This specificity arises from subtle differences in their acyl chain composition, which in turn influences their biosynthesis, degradation, and interaction with various molecular targets.
Structural Diversity and Functional Specificity within the NAE Family
N-acylethanolamines are characterized by a fatty acid linked to an ethanolamine (B43304) head group via an amide bond. The identity of the fatty acid acyl chain dictates the specific NAE and its physiological properties. LNEA is derived from linoleic acid, an 18-carbon polyunsaturated fatty acid with two double bonds (18:2). Other prominent members of the NAE family include:
N-arachidonoylethanolamide (Anandamide, AEA): Derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid (20:4). AEA is a well-known endocannabinoid that binds to and activates cannabinoid receptors CB1 and CB2.
N-oleoylethanolamide (OEA): Derived from the 18-carbon monounsaturated fatty acid, oleic acid (18:1). OEA is primarily recognized for its role in regulating appetite and lipid metabolism through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α).
N-palmitoylethanolamide (PEA): Derived from the 16-carbon saturated fatty acid, palmitic acid (16:0). PEA is known for its anti-inflammatory and analgesic properties, which are also mediated in part by PPAR-α.
The degree of unsaturation and the length of the acyl chain are critical determinants of an NAE's biological activity. For instance, the polyunsaturated nature of AEA is crucial for its high affinity for cannabinoid receptors, a property not shared by the saturated PEA or monounsaturated OEA. LNEA, with its two double bonds, is considered the first discovered natural inhibitor of fatty acid amide hydrolase (FAAH), the primary degradative enzyme for NAEs wikipedia.org. This inhibitory action can indirectly influence the levels of other NAEs, such as anandamide (B1667382), contributing to what is known as the "entourage effect."
Structural and Functional Comparison of Major N-Acylethanolamines
| N-Acylethanolamine (NAE) | Acronym | Precursor Fatty Acid | Structure (Acyl Chain) | Primary Function(s) |
|---|---|---|---|---|
| N-linoleoylethanolamide | LNEA | Linoleic Acid | 18:2 (ω-6) | FAAH Inhibition, potential PPAR-α activation |
| N-arachidonoylethanolamide | AEA (Anandamide) | Arachidonic Acid | 20:4 (ω-6) | Endocannabinoid, CB1/CB2 receptor activation |
| N-oleoylethanolamide | OEA | Oleic Acid | 18:1 (ω-9) | Satiety regulation, PPAR-α activation |
| N-palmitoylethanolamide | PEA | Palmitic Acid | 16:0 | Anti-inflammatory, analgesic, PPAR-α activation |
Differential Biosynthetic and Catabolic Fates
The biosynthesis of NAEs, including LNEA, primarily occurs through a pathway involving the precursor phospholipid, N-acyl-phosphatidylethanolamine (NAPE). The formation of NAPE itself is catalyzed by N-acyltransferases, which transfer a fatty acid from a donor phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE). Subsequently, a NAPE-specific phospholipase D (NAPE-PLD) cleaves NAPE to release the NAE and phosphatidic acid. nih.gov Alternative pathways for NAE synthesis also exist, providing multiple routes for their production wikipedia.org.
The degradation of LNEA and other NAEs is primarily carried out by two key enzymes: fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) frontiersin.org. However, the substrate preferences of these enzymes differ significantly, leading to differential catabolic fates for various NAEs.
Fatty Acid Amide Hydrolase (FAAH): This enzyme is a serine hydrolase located on the endoplasmic reticulum and is considered the primary enzyme for the degradation of anandamide. FAAH exhibits a preference for polyunsaturated NAEs, although it can hydrolyze a broad range of fatty acid amides. LNEA is a known inhibitor of FAAH, which means it is hydrolyzed more slowly than AEA and can, therefore, prolong the signaling of other NAEs by competing for the same enzyme.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): NAAA is a lysosomal cysteine hydrolase that shows a marked preference for saturated and monounsaturated NAEs, such as PEA and OEA. nih.govresearchgate.net Its activity is optimal at an acidic pH. While NAAA can hydrolyze unsaturated NAEs, its efficiency is significantly lower compared to its preferred substrates. In the presence of detergents in vitro, NAAA shows some activity towards LNEA, but this is considerably less than its activity towards PEA nih.gov.
The differential substrate specificities of FAAH and NAAA contribute to the distinct tissue levels and signaling durations of different NAEs. For instance, the preferential degradation of PEA by NAAA in immune cells is crucial for regulating inflammatory responses.
Enzymatic Regulation of N-Acylethanolamines
| Enzyme | Cellular Location | Preferred NAE Substrates | Effect on N-linoleoylethanolamide (LNEA) |
|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | Endoplasmic Reticulum | Anandamide (AEA) and other polyunsaturated NAEs | Inhibitor; slowly hydrolyzed |
| N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | Lysosomes | Palmitoylethanolamide (B50096) (PEA), Oleoylethanolamide (OEA) | Poor substrate |
Distinct Molecular Targets and Signaling Crosstalk
While anandamide's effects are largely mediated by cannabinoid receptors, LNEA, OEA, and PEA primarily interact with other molecular targets, most notably the nuclear receptor PPAR-α and the transient receptor potential vanilloid type 1 (TRPV1) ion channel.
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α): OEA is a potent endogenous agonist of PPAR-α, and this interaction is central to its role in satiety and lipid metabolism. escholarship.orgnih.govescholarship.org PEA also activates PPAR-α, contributing to its anti-inflammatory effects. LNEA has also been suggested to be involved in the regulation of food intake, potentially through activation of PPAR-α researchgate.net. The activation of PPAR-α by these NAEs leads to the transcriptional regulation of genes involved in fatty acid oxidation and transport.
Transient Receptor Potential Vanilloid Type 1 (TRPV1): This ion channel, known for its role in pain and temperature sensation, is another target for several NAEs. Anandamide is a full agonist of TRPV1. OEA can also directly activate TRPV1, particularly after stimulation of protein kinase C. nih.govnih.gov This interaction may contribute to the excitatory effects of OEA on sensory nerves. While a broad range of NAEs have been shown to activate TRPV1, the specific activity of LNEA at this receptor is less well-characterized but is an area of active investigation nih.gov.
The signaling pathways of different NAEs can also interact. For example, by inhibiting FAAH, LNEA can increase the levels of anandamide, thereby enhancing signaling through cannabinoid receptors and TRPV1. This "entourage effect" highlights the complex interplay between different NAEs in modulating physiological processes.
Interspecies Variations in NAE Metabolism and Signaling
The machinery for NAE metabolism and signaling is remarkably conserved across different kingdoms of life, yet significant variations exist, particularly between mammals and plants.
Evolutionary Aspects of NAE Signaling Systems
Phylogenetic analyses reveal a deep evolutionary history for the components of NAE signaling. The ability to synthesize NAEs appears to be an ancient trait, potentially dating back to the last eukaryotic common ancestor of animals and plants.
Evolution of Enzymes: FAAH is found across eukaryotes, suggesting it is an ancient enzyme. nih.gov Phylogenetic studies indicate that plant and animal FAAHs likely evolved from a common ancestral amidase. researchgate.net In contrast, NAPE-PLD, the enzyme responsible for the direct conversion of NAPE to NAE, appears to be present in animals and fungi (opisthokonts) but has not been definitively identified in plants, suggesting that plants may rely on alternative pathways for NAE biosynthesis. nih.govresearchgate.net
Evolution of Receptors: Cannabinoid receptors of the CB1 and CB2 type are found throughout vertebrates but are absent in protostomian invertebrates and plants. An orthologue of vertebrate cannabinoid receptors has been identified in a deuterostomian invertebrate, suggesting that this receptor type originated in this lineage. nih.govresearchgate.net The absence of these receptors in plants and many invertebrates indicates that the exploitation of NAEs for intercellular signaling through these specific receptors is a more recent evolutionary development.
The evolutionary history of NAE signaling suggests that these lipid mediators initially played fundamental roles in cellular processes, and their functions as intercellular signaling molecules, particularly through specific receptor systems like the cannabinoid receptors, evolved later and in specific lineages.
Integration with Systems Biology Approaches
The study of N-(2-hydroxyethyl)octadeca-9,12-dienamide and other N-acylethanolamines (NAEs) is increasingly benefiting from systems-level methodologies that integrate large-scale data to understand their complex biological roles. These approaches, including lipidomics and computational modeling, provide a broader perspective on the interconnected networks and pathways in which these lipid mediators function.
Lipidomics in Understanding NAE Networks and Pathways
Lipidomics, the large-scale study of lipids in biological systems, has been instrumental in elucidating the complex networks of NAEs. High-throughput analytical techniques, particularly those based on mass spectrometry, have enabled the simultaneous monitoring and quantification of a wide array of NAEs and their precursors, N-acylphosphatidylethanolamines (NAPEs). lipidmaps.orgnih.govescholarship.org This has provided significant insights into the regulation of NAE metabolism and their roles in various physiological and pathological states. nih.govmdpi.com
Methodologies have been developed for the targeted high-throughput analysis of dozens of NAE metabolites derived from saturated, mono-unsaturated, and polyunsaturated fatty acids. lipidmaps.orgescholarship.org These methods often utilize scheduled multiple reaction monitoring (sMRM) in conjunction with reverse-phase high-performance liquid chromatography (HPLC) to achieve sensitive and specific quantification. escholarship.org Such lipidomic analyses have revealed that the composition of NAEs and NAPEs can be significantly altered in response to cellular stress, such as ischemia, highlighting the dynamic nature of these signaling pathways. mdpi.com
For instance, studies in Arabidopsis have used lipidomic analysis to investigate the effects of altered fatty acid amide hydrolase (FAAH) activity, an enzyme responsible for NAE degradation, on the broader lipid metabolism. nih.gov These studies have shown that changes in FAAH expression lead to significant shifts in the molecular species of both NAEs and their NAPE precursors, suggesting a feedback regulation mechanism within the NAE metabolic network. nih.gov The ability to profile a wide range of lipid species simultaneously allows researchers to uncover previously unknown interactions and regulatory loops between different lipid signaling pathways.
The table below summarizes some of the NAEs that are often monitored in lipidomic studies, showcasing the diversity of this class of molecules.
| N-Acylethanolamine (NAE) | Abbreviation | Fatty Acyl Group |
| N-palmitoylethanolamine | PEA | 16:0 |
| N-stearoylethanolamine | SEA | 18:0 |
| N-oleoylethanolamine | OEA | 18:1 |
| N-linoleoylethanolamine | LEA | 18:2 |
| N-arachidonoylethanolamine | AEA (Anandamide) | 20:4 |
| N-eicosapentaenoylethanolamine | EPEA | 20:5 |
| N-docosahexaenoylethanolamine | DHEA (Synaptamide) | 22:6 |
Computational Modeling of NAE Pathways and Molecular Interactions
Computational modeling has emerged as a powerful tool to investigate the molecular mechanisms underlying NAE metabolism and signaling at an atomic level of detail. Techniques such as molecular dynamics (MD) simulations and hybrid quantum mechanical/molecular mechanics (QM/MM) calculations are being employed to study the enzymes involved in the synthesis and degradation of NAEs. acs.orgresearchgate.net
These computational approaches provide insights into the catalytic mechanisms of enzymes like N-acylethanolamine acid amidase (NAAA), which hydrolyzes certain NAEs. acs.org For example, multiscale modeling has been used to elucidate the entire catalytic cycle of NAAA, including the acylation and deacylation steps of its substrate, palmitoylethanolamide (PEA). acs.orgresearchgate.net These simulations can reveal the crucial roles of specific amino acid residues within the enzyme's active site and the protonation states of these residues that are critical for catalytic activity. acs.orgresearchgate.netunipr.it
Furthermore, computational models can help in understanding the substrate specificity of enzymes in the NAE pathways. For instance, modeling studies have explored why enzymes like FAAH and NAAA exhibit preferences for different types of NAEs based on their fatty acyl chain composition. unipr.it
The table below outlines some of the key enzymes in NAE metabolic pathways that are subjects of computational modeling studies.
| Enzyme | Function | Computational Approaches Used |
| N-Acyltransferase (NAT) | Biosynthesis of NAPE | Molecular Docking, MD Simulations |
| N-Acylphosphatidylethanolamine-specific Phospholipase D (NAPE-PLD) | Biosynthesis of NAEs from NAPE | Homology Modeling, MD Simulations |
| Fatty Acid Amide Hydrolase (FAAH) | Degradation of NAEs | QM/MM, MD Simulations, Virtual Screening |
| N-Acylethanolamine Acid Amidase (NAAA) | Degradation of NAEs | QM/MM, MD Simulations, Free Energy Calculations |
By integrating data from lipidomic analyses with the detailed mechanistic insights from computational modeling, a more comprehensive and dynamic picture of the NAE signaling network can be constructed. This systems biology approach is crucial for understanding how the levels of specific NAEs, such as N-(2-hydroxyethyl)octadeca-9,12-dienamide, are regulated and how they exert their biological functions within the complexity of the cellular environment.
Q & A
Q. What are the primary synthetic routes for N-(2-hydroxyethyl)octadeca-9,12-dienamide, and how can reaction conditions be optimized?
N-(2-hydroxyethyl)octadeca-9,12-dienamide is synthesized via acylation reactions using (9Z,12Z)-octadeca-9,12-dienoyl chloride and ethanolamine derivatives. Key steps include:
- Method 1 : Reacting linoleoyl chloride with 2-hydroxyethylamine in dichloromethane (CH₂Cl₂) under basic conditions (e.g., triethylamine, Et₃N) at 0°C, followed by purification via flash chromatography (Hexane:Ethyl Acetate mixtures) . Yields typically range from 69% to 99%, depending on substituents and reaction time .
- Method 2 : Direct amidation of linoleic acid using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .
Optimization Tips : Lowering reaction temperatures (0°C) minimizes side reactions, while stoichiometric control of amine/acid chloride (1:1 molar ratio) ensures high purity. Chromatographic separation with gradients (e.g., Hex:AcOEt 7:1 to 4:1) improves yield .
Q. How is the structural integrity of N-(2-hydroxyethyl)octadeca-9,12-dienamide validated post-synthesis?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR identify key functional groups (e.g., cis double bonds at δ 5.25–5.38 ppm, hydroxyethylamide protons at δ 3.4–4.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₀H₃₇NO₂, MW 323.51) .
- TLC Monitoring : Rf values during synthesis ensure reaction completion .
Advanced Research Questions
Q. What biological mechanisms underlie the compound’s inhibitory effects on fatty acid amide hydrolase (FAAH)?
N-(2-hydroxyethyl)octadeca-9,12-dienamide acts as a competitive FAAH inhibitor, targeting the enzyme’s active site. In prostate carcinoma (PC-3) cells, it reduces FAAH activity (IC₅₀ = 11.3 ± 0.5 mM), enhancing endogenous anandamide levels. This inhibition is structure-dependent: the hydroxyethyl group and cis-9,12-diene configuration are critical for binding affinity . Experimental Design : FAAH activity is quantified via fluorometric assays using methyl arachidonyl fluorophosphonate (MAFP) as a reference inhibitor .
Q. How can researchers address contradictions in reported inhibitory potencies across cell lines?
Discrepancies in IC₅₀ values (e.g., 49% inhibition in PC-3 vs. lower efficacy in other lines) may arise from:
Q. What methodologies validate the compound’s antifungal activity, and what structural features enhance efficacy?
Antifungal activity is assessed via MIC (Minimum Inhibitory Concentration) assays. For Penicillium italicum, MIC values range from 0.031–0.125 mg/mL. The long aliphatic chain and hydroxyethylamide group facilitate membrane disruption, while cis-diene bonds improve solubility and target binding . Experimental Protocol : Broth microdilution assays in RPMI-1640 medium, with fluconazole as a positive control .
Q. What regulatory and safety considerations apply to handling N-(2-hydroxyethyl)octadeca-9,12-dienamide in laboratory settings?
- Environmental Compliance : The compound is classified under Japan’s Act on Assessment of Releases of Chemical Substances (Class 1) due to bioaccumulation risks. Researchers must report annual usage exceeding 1 ton .
- Safety Protocols : Use PPE (gloves, goggles), avoid inhalation, and store in sealed containers. In case of exposure, rinse with water and consult a physician .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
